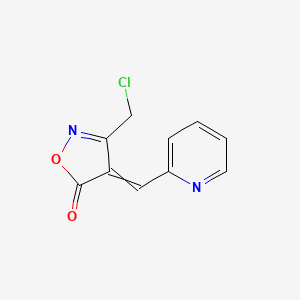

3-(Chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-6-9-8(10(14)15-13-9)5-7-3-1-2-4-12-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBAXRVRVCMWTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=C2C(=NOC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401180037 | |

| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-(2-pyridinylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401180037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142199-73-2 | |

| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-(2-pyridinylmethylene)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142199-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-(2-pyridinylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401180037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-(Chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has a complex structure that includes an oxazole ring and a pyridine moiety. Its chemical formula is , and it can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against specific bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound. For instance:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

| C. albicans | 18 | 64 µg/mL |

These results indicate a promising spectrum of activity against both gram-positive and gram-negative bacteria as well as fungi.

Anticancer Activity

In vitro studies have focused on the compound's effects on various cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HT-29). The findings include:

- Cell Viability Assays : Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HT-29 | 12 |

These results suggest that the compound may induce apoptosis or inhibit cell cycle progression.

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Modulation of Signaling Pathways : It is suggested that the compound interacts with signaling pathways related to inflammation and cell survival.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on a series of derivatives demonstrated that modifications to the chloromethyl group enhanced antimicrobial properties, leading to compounds with MIC values lower than those of standard antibiotics.

- Case Study on Anticancer Properties : A recent publication highlighted that the compound significantly reduced tumor growth in xenograft models of breast cancer when administered at a concentration of 20 mg/kg body weight.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties of Selected Oxazolone Derivatives

Key Observations:

Substituent Effects :

- The pyridin-2-ylmethylidene group in the target compound introduces aromatic π-system interactions, contrasting with phenyl or trifluoromethylphenyl groups in analogues (e.g., ).

- The chloromethyl group is a common electrophilic handle but differs from bulkier substituents (e.g., pyrazolylmethoxy in ), which may sterically hinder reactivity.

Biological Activity : Vicinal diaryl-substituted derivatives (e.g., ) exhibit in vitro growth inhibition, suggesting that the target compound’s pyridinyl group could enhance bioactivity via hydrogen bonding or metal coordination .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The pyridinyl group in the target compound may form stronger hydrogen bonds compared to phenyl-substituted analogues (e.g., ), as observed in patterns of supramolecular aggregation .

Vorbereitungsmethoden

Synthesis via Erlenmeyer–Plöchl Method for Oxazolones

- The classical Erlenmeyer–Plöchl synthesis is a widely used method for preparing oxazolones, involving the condensation of amino acids or their derivatives with aldehydes or acid chlorides under dehydrating conditions.

- This method has been adapted for preparing various substituted oxazolones, including those bearing pyridinylmethylidene groups.

- For example, the preparation of related oxazolone derivatives has been reported with yields up to 84% by filtering and washing the solid product after reaction completion.

Introduction of the Chloromethyl Group

- The chloromethyl substituent at the 3-position is typically introduced via chloromethylation reactions, often involving chlorinating agents such as thionyl chloride or chloromethyl methyl ether on suitable precursors.

- Alternatively, the chloromethyl group can be introduced by reacting hydroxymethyl derivatives with chlorinating reagents under controlled conditions.

- Specific protocols for chloromethylation of oxazolone rings are less commonly detailed but are inferred from related heterocyclic chemistry and patent literature.

Condensation with Pyridin-2-ylmethylidene Moiety

- The 4-position substitution with pyridin-2-ylmethylidene is achieved by condensation reactions between the oxazolone ring and 2-pyridinecarboxaldehyde or related aldehydes.

- This condensation typically proceeds under mild acidic or neutral conditions, sometimes facilitated by solvents like glacial acetic acid or methylene chloride.

- The reaction conditions require careful temperature control (often room temperature to moderate heating) to optimize yield and prevent side reactions.

Purification and Crystallization

- After synthesis, the crude product is often purified by recrystallization from solvents such as ethanol, isopropanol, or chloroform.

- Vacuum distillation and extraction with aqueous acid solutions (e.g., hydrochloric acid) are also employed to remove impurities and isolate the hydrochloride salts of intermediates when applicable.

Summary Table of Preparation Steps and Conditions

Detailed Research Findings and Notes

- Thermal Conditions: Some related oxazolone derivatives require heating at temperatures around 150°C for several hours to complete ring formation or substitution reactions, often in sealed tubes or ampules under vacuum to prevent decomposition.

- Solvent Effects: Glacial acetic acid and methylene chloride are commonly used solvents that facilitate both the reaction and subsequent purification steps due to their polarity and ability to dissolve intermediates.

- Yield Optimization: Reaction parameters such as stoichiometry, temperature, and reaction time are optimized to maximize yield and purity; for example, slow addition of reagents and cooling during chloromethylation improves selectivity.

- Characterization: Products are typically characterized by melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity. Crystallization allows for X-ray diffraction studies when applicable.

Q & A

Basic: What are the recommended synthetic routes for 3-(Chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via cyclocondensation of a pyridine-aldehyde derivative with a chloromethyl-substituted oxazolone precursor. A typical procedure involves:

Vilsmeier-Haack reaction to introduce the pyridinylmethylene group (analogous to methods for similar oxazolones) .

Chloromethylation using chloroacetyl chloride or chloromethylating agents under controlled pH (e.g., in anhydrous DCM with a base like triethylamine).

Purification via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.

Yield Optimization:

- Use stoichiometric excess (~1.2 equiv) of the aldehyde component.

- Maintain temperatures between 0–5°C during chloromethylation to minimize side reactions.

- Monitor reaction progress by TLC or LC-MS. Reported yields for analogous oxazolones range from 50–73% .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR to confirm the pyridinylmethylene group (δ ~8.5–9.0 ppm for aromatic protons) and oxazolone carbonyl (δ ~165–170 ppm).

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyridine and oxazolone regions.

- X-ray Crystallography:

Basic: How is the X-ray crystal structure of this compound determined, and what software is essential for analysis?

Methodological Answer:

Data Collection: Use a single-crystal diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

Structure Solution:

- SHELXD for phase problem resolution via direct methods .

- OLEX2 or WinGX for integration and absorption corrections .

Refinement:

- SHELXL for full-matrix least-squares refinement, including anisotropic displacement parameters for non-H atoms .

- Validate using PLATON to check for missed symmetry or disorder .

Advanced: How can tautomeric equilibria (e.g., imine-enamine) in this compound be experimentally resolved?

Methodological Answer:

Tautomerism is common in oxazolones with conjugated substituents. To resolve:

Variable-Temperature NMR: Monitor chemical shift changes (e.g., NH or CH protons) across temperatures (25–100°C).

X-ray Crystallography: Identify dominant tautomers via electron density maps. For example, reports a 1:1 imine-enamine mixture in a related oxazolone, confirmed by crystallography .

DFT Calculations: Compare experimental data with computed tautomer energies (e.g., Gaussian09 at B3LYP/6-311++G** level).

Advanced: What strategies address crystallographic disorder in the chloromethyl group?

Methodological Answer:

Disorder in the chloromethyl moiety arises due to rotational flexibility. Mitigation steps:

Low-Temperature Data Collection (e.g., 100 K) to reduce thermal motion.

Occupancy Refinement: Split the Cl atom into two positions with partial occupancies (e.g., 50:50) using SHELXL .

Restraints: Apply geometric constraints (DFIX, SIMU) to bond lengths and angles during refinement .

Advanced: How can hydrogen-bonding networks in the crystal lattice be analyzed for functional insights?

Methodological Answer:

Graph Set Analysis: Use PLATON or Mercury to classify hydrogen bonds (e.g., R₂²(8) motifs) and identify supramolecular synthons .

Hirshfeld Surfaces: Map close contacts (e.g., Cl···H, O···H) to quantify intermolecular interactions.

Thermal Stability Correlation: Relate H-bond strength (D-H···A distances) to melting points or decomposition temperatures.

Advanced: How do computational methods (e.g., molecular docking) predict the compound’s reactivity or bioactivity?

Methodological Answer:

Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with oxazolone-binding sites).

- Parameterize the chloromethyl group as a flexible side chain.

DFT Calculations:

- Optimize geometry at the B3LYP/6-31G* level.

- Calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

Advanced: What experimental designs resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Contradictions may arise from dynamic effects (e.g., solution vs. solid-state structures). Approaches:

Cross-Validation: Compare NMR solution structures with X-ray solid-state data.

Dynamic NMR: Detect slow-exchange processes (e.g., tautomerism) via line-shape analysis.

Powder XRD: Confirm phase purity if single crystals are unavailable .

Advanced: How are derivatives of this compound synthesized for structure-activity relationship (SAR) studies?

Methodological Answer:

Pyridine Ring Modifications:

- Introduce electron-withdrawing groups (e.g., -NO₂) via electrophilic substitution.

Oxazolone Core Functionalization:

- Replace chloromethyl with bromomethyl using NaBr in DMF.

Biological Screening:

Advanced: What are the challenges in refining high-resolution X-ray data for this compound?

Methodological Answer:

Disorder Modeling: Asymmetric electron density for the pyridinylmethylene group may require multi-position refinement.

Twinned Data: Use SHELXL ’s TWIN/BASF commands to handle twinning .

High-Resolution Limits: For data beyond 0.8 Å, apply aspherical scattering models (e.g., Hirshfeld atom refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.